molecular formula C16H20N4O2 B2928081 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2097860-46-1

1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B2928081
CAS No.: 2097860-46-1
M. Wt: 300.362
InChI Key: JQCJTIYEDMUMRW-UHFFFAOYSA-N
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Description

1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one is an organic compound consisting of a pyrrolidine ring bonded to a 2,6-dimethylpyrimidin-4-yloxy group and a pyrrole ring. Its structural complexity and unique arrangement make it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that may include the following key steps:

  • Formation of the pyrrolidine ring through cyclization of appropriate precursors.

  • Introduction of the 2,6-dimethylpyrimidin-4-yloxy group via etherification or similar reactions.

  • Coupling of the pyrrole ring to the ethanone moiety through a condensation reaction.

Industrial Production Methods: While specific industrial methods for large-scale production may vary, common strategies involve optimizing the yield and purity through advanced techniques such as continuous flow synthesis and catalytic processes to streamline the multi-step synthesis.

Types of Reactions:

  • Oxidation: The pyrrole and pyrrolidine rings can undergo oxidation under strong oxidizing conditions, yielding various oxidized products.

  • Reduction: Reduction reactions may target carbonyl or pyrimidine groups, leading to the formation of alcohols or reduced pyrimidines.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrimidine or pyrrole rings.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution reagents: Halogenating agents, organometallic reagents.

Major Products Formed:

  • Oxidized derivatives with modified pyrrole and pyrrolidine rings.

  • Reduced forms with alcohol or alkyl groups replacing carbonyl or pyrimidine functionalities.

  • Substituted derivatives at various ring positions.

Scientific Research Applications

The compound's unique structure allows it to interact with various biological targets, making it valuable in different fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential interactions with biomolecules and cellular processes.

  • Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

  • Industry: Used in material science for developing new materials with specific properties.

Mechanism of Action

Mechanism of Effects: The compound's mechanism of action can vary depending on its specific use. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. Its structure allows for hydrogen bonding, Van der Waals interactions, and other molecular interactions with biological targets.

Molecular Targets and Pathways:

  • Enzymatic inhibition or activation.

  • Binding to receptor sites and modulating signal transduction pathways.

  • Interference with nucleic acids or protein synthesis pathways.

Comparison with Similar Compounds

  • 1-{3-[(2,4-dimethylpyrimidin-5-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-2-yl)ethan-1-one

  • 1-{3-[(2,6-dimethylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one

Uniqueness: What sets 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one apart is its specific substitution pattern on the pyrimidine ring and the positioning of the ethanone and pyrrole groups. These subtle differences can lead to varied biological activities and chemical properties.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-9-15(18-13(2)17-12)22-14-5-8-20(10-14)16(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCJTIYEDMUMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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